Cas no 52181-77-8 (Pentenylbenzene)

Pentenylbenzene structure
Pentenylbenzene structure
Product Name:Pentenylbenzene
CAS No:52181-77-8
MF:C11H14
MW:146.228863239288
CID:375046
PubChem ID:5370618
Update Time:2025-04-19

Pentenylbenzene Chemical and Physical Properties

Names and Identifiers

    • Pentenylbenzene
    • [(Z)-pent-1-enyl]benzene
    • pent-1-en-1-ylbenzene
    • 1-Pentene, 1-phenyl-
    • 52181-77-8
    • Benzene, (1E)-1-penten-1-yl-
    • EINECS 212-553-7
    • (1E)-1-Penten-1-ylbenzene
    • (e)-1-phenyl-1-pentene
    • KHMYONNPZWOTKW-VMPITWQZSA-N
    • 826-18-6
    • (E)-Pent-1-en-1-ylbenzene
    • trans-1-Phenyl-1-pentene
    • 1-Phenyl-1-pentene
    • 2H-Thiopyran-4-carboxylicacid,tetrahydro-(9CI)
    • [(E)-pent-1-enyl]benzene
    • (1E)-1-Pentenylbenzene
    • (E)-pent-1-enylbenzene
    • NS00122832
    • KHMYONNPZWOTKW-UHFFFAOYSA-N
    • A928619
    • 1-Pentenylbenzene
    • 1-Phenylpentene
    • [(1E)-pent-1-en-1-yl]benzene
    • EINECS 257-711-6
    • Benzene, 1-pentenyl-
    • AKOS024262867
    • 16002-93-0
    • Inchi: 1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+
    • InChI Key: KHMYONNPZWOTKW-VMPITWQZSA-N
    • SMILES: C(/C=C/C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 146.10962
  • Monoisotopic Mass: 146.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 0.894
  • Boiling Point: 215.3°Cat760mmHg
  • Flash Point: 77.1°C
  • Refractive Index: 1.541
  • PSA: 0
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